molecular formula C17H11NO B096811 1-Phenylnaphtho[2,3-b]azet-2-one CAS No. 19275-01-5

1-Phenylnaphtho[2,3-b]azet-2-one

Cat. No. B096811
CAS RN: 19275-01-5
M. Wt: 245.27 g/mol
InChI Key: QFRFTVCLDDCPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylnaphtho[2,3-b]azet-2-one, also known as PNA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PNA has a unique structure that allows it to interact with biological systems in a specific manner, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 1-Phenylnaphtho[2,3-b]azet-2-one is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. 1-Phenylnaphtho[2,3-b]azet-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Phenylnaphtho[2,3-b]azet-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.

Biochemical And Physiological Effects

1-Phenylnaphtho[2,3-b]azet-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-Phenylnaphtho[2,3-b]azet-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-Phenylnaphtho[2,3-b]azet-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

1-Phenylnaphtho[2,3-b]azet-2-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-Phenylnaphtho[2,3-b]azet-2-one is also stable and can be stored for long periods of time. However, there are also some limitations to using 1-Phenylnaphtho[2,3-b]azet-2-one in lab experiments. 1-Phenylnaphtho[2,3-b]azet-2-one is insoluble in water, which can make it difficult to use in certain assays. In addition, 1-Phenylnaphtho[2,3-b]azet-2-one has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Phenylnaphtho[2,3-b]azet-2-one. One area of research is the development of 1-Phenylnaphtho[2,3-b]azet-2-one analogs with improved pharmacological properties. Another area of research is the investigation of 1-Phenylnaphtho[2,3-b]azet-2-one's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-Phenylnaphtho[2,3-b]azet-2-one's potential use as an anti-viral agent is an area of active research. Overall, 1-Phenylnaphtho[2,3-b]azet-2-one has significant potential for the development of new drugs and therapies, and continued research in this area is warranted.

Synthesis Methods

The synthesis of 1-Phenylnaphtho[2,3-b]azet-2-one involves a multi-step process that begins with the reaction of 2-naphthol with benzoyl chloride to form 2-benzoylnaphthalene. This intermediate is then reacted with phenylhydrazine to form 1-Phenylnaphtho[2,3-b]azet-2-one. The yield of 1-Phenylnaphtho[2,3-b]azet-2-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.

Scientific Research Applications

1-Phenylnaphtho[2,3-b]azet-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 1-Phenylnaphtho[2,3-b]azet-2-one has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

19275-01-5

Product Name

1-Phenylnaphtho[2,3-b]azet-2-one

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

1-phenylnaphtho[2,3-b]azet-2-one

InChI

InChI=1S/C17H11NO/c19-17-15-10-12-6-4-5-7-13(12)11-16(15)18(17)14-8-2-1-3-9-14/h1-11H

InChI Key

QFRFTVCLDDCPII-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC4=CC=CC=C4C=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

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